An In-depth Technical Guide to the S1806 Clinical Trial: A Phase III Randomized Trial of Concurrent Chemoradiotherapy With or Without Atezolizumab in Localized Muscle-Invasive Bladder Cancer
An In-depth Technical Guide to the S1806 Clinical Trial: A Phase III Randomized Trial of Concurrent Chemoradiotherapy With or Without Atezolizumab in Localized Muscle-Invasive Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the S1806 clinical trial (NCT03775265), a pivotal Phase III study evaluating the efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy (CRT) for localized muscle-invasive bladder cancer (MIBC).[1][2][3] This document details the trial's design, experimental protocols, and the scientific rationale behind the investigation.
Study Design and Rationale
The S1806 trial, also known as INTACT, is a two-arm, randomized, open-label, Phase III study.[4] It is a joint effort by the SWOG Cancer Research Network and NRG Oncology.[1] The trial aims to determine if the addition of atezolizumab to CRT improves bladder-intact event-free survival (BI-EFS) in patients with MIBC.[1] The rationale for this study is based on the hypothesis that radiation and chemotherapy may increase the expression of PD-L1 on tumor cells, potentially enhancing the anti-tumor activity of atezolizumab, a PD-L1 inhibitor.[4][5]
Study Objectives
The primary and secondary objectives of the S1806 trial are outlined below:
| Objective Type | Description |
| Primary | To compare bladder-intact event-free survival (BI-EFS) between concurrent chemoradiotherapy (CRT) with and without atezolizumab in patients with localized muscle-invasive bladder cancer (MIBC).[1] |
| Secondary | To compare overall survival (OS) between the two treatment arms.[6] |
| To compare modified bladder-intact event-free survival, including cancer-related death.[6] | |
| To compare complete and partial pathologic response rates at 3 months post-CRT.[6] | |
| To estimate metastases-free survival by treatment arm.[6] | |
| To assess the safety and toxicity of the combination therapy. | |
| To evaluate patient-reported outcomes and quality of life.[7] |
Patient Population and Stratification
The trial enrolled patients with histologically confirmed, non-metastatic (N0M0) muscle-invasive urothelial carcinoma of the bladder (T2-T4a).[7] A key eligibility criterion was the completion of a maximal transurethral resection of the bladder tumor (TURBT) prior to randomization.[7]
Patients were stratified based on the following factors:
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Performance Status: 0-1 vs. 2[8]
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Clinical Stage: T2 vs. T3/T4a[8]
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Chemotherapy Regimen: Cisplatin vs. 5-FU/Mitomycin-C vs. Gemcitabine[8]
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Radiation Field: Bladder only vs. Small Pelvis[8]
Experimental Protocols
Treatment Arms
The S1806 trial consists of two treatment arms:
| Arm | Treatment |
| Arm I (Control) | Concurrent Chemoradiotherapy (CRT) |
| Arm II (Investigational) | Concurrent Chemoradiotherapy (CRT) + Atezolizumab |
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Atezolizumab Administration: Patients in the investigational arm receive atezolizumab intravenously every three weeks for a total of six months, given concurrently and adjuvantly with CRT.[4][9]
Chemotherapy Regimens
The choice of chemotherapy was at the discretion of the treating physician from one of the following approved regimens:
| Chemotherapy Agent(s) | Administration Schedule |
| Cisplatin | Administered intravenously weekly for six weeks concurrent with radiation therapy.[10] |
| Gemcitabine | Administered intravenously twice weekly for six weeks concurrent with radiation therapy.[10] |
| 5-Fluorouracil (5-FU) and Mitomycin-C | 5-FU is administered intravenously on the same days as doses 1-5 and 16-20 of radiation therapy. Mitomycin-C is administered as a single intravenous dose on day 1 of radiation therapy.[10] |
Radiation Therapy Protocol
Radiation therapy was delivered using either 3-dimensional conformal radiation therapy (3D-CRT) or intensity-modulated radiation therapy (IMRT).[10] Treatment was administered daily, Monday through Friday, for up to 7-8 weeks.[10] A hypofractionated regimen of 55 Gray (Gy) in 20 fractions has been noted as a preferred method in similar clinical contexts.[11]
Assessment and Endpoints
The primary endpoint of the S1806 trial is Bladder-Intact Event-Free Survival (BI-EFS) . An "event" is defined as one of the following:
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Histologically proven presence of muscle-invasive bladder cancer.[5]
-
Clinical evidence of nodal or metastatic disease.[5]
-
Radical cystectomy.[5]
-
Death from any cause.[5]
Patients undergo a TURBT with bladder biopsy at 18 weeks post-randomization to assess response.[10] Follow-up assessments, including cystoscopy and imaging, are conducted at regular intervals for up to five years.[10]
Visualizing the Scientific Framework
S1806 Clinical Trial Workflow
References
- 1. S1806 - NRG Oncology [nrgoncology.org]
- 2. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 3. Phase III Randomized Trial Of Concurrent Chemoradiotherapy With Or Without Atezolizumab In Localized Muscle Invasive Bladder Cancer - Regional Cancer Care Associates [regionalcancercare.org]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. S1806 | SWOG [swog.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. medicalxpress.com [medicalxpress.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
